molecular formula C28H26FN3O3 B2865975 4-[4-(4-fluorophenyl)piperazin-1-yl]-6-methoxy-3-(4-methoxybenzoyl)quinoline CAS No. 866843-02-9

4-[4-(4-fluorophenyl)piperazin-1-yl]-6-methoxy-3-(4-methoxybenzoyl)quinoline

Cat. No.: B2865975
CAS No.: 866843-02-9
M. Wt: 471.532
InChI Key: UHQILZAFXHDNKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4-[4-(4-fluorophenyl)piperazin-1-yl]-6-methoxy-3-(4-methoxybenzoyl)quinoline is a complex organic molecule that features a combination of fluorophenyl, piperazine, methoxyquinoline, and methoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(4-fluorophenyl)piperazin-1-yl]-6-methoxy-3-(4-methoxybenzoyl)quinoline typically involves multiple steps, including the formation of the piperazine ring, the introduction of the fluorophenyl group, and the coupling with methoxyquinoline and methoxyphenyl groups. Common synthetic methods include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-[4-(4-fluorophenyl)piperazin-1-yl]-6-methoxy-3-(4-methoxybenzoyl)quinoline: can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction may produce more saturated analogs.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-[4-(4-fluorophenyl)piperazin-1-yl]-6-methoxy-3-(4-methoxybenzoyl)quinoline involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The piperazine moiety is known to interact with dopamine and serotonin receptors, potentially modulating their activity . The quinoline and methoxyphenyl groups may contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[4-(4-fluorophenyl)piperazin-1-yl]-6-methoxy-3-(4-methoxybenzoyl)quinoline: is unique due to its combination of functional groups, which may confer distinct pharmacological and chemical properties. Its specific arrangement of fluorophenyl, piperazine, methoxyquinoline, and methoxyphenyl groups is not commonly found in other compounds, making it a valuable target for research and development.

Properties

IUPAC Name

[4-[4-(4-fluorophenyl)piperazin-1-yl]-6-methoxyquinolin-3-yl]-(4-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26FN3O3/c1-34-22-9-3-19(4-10-22)28(33)25-18-30-26-12-11-23(35-2)17-24(26)27(25)32-15-13-31(14-16-32)21-7-5-20(29)6-8-21/h3-12,17-18H,13-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHQILZAFXHDNKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2=CN=C3C=CC(=CC3=C2N4CCN(CC4)C5=CC=C(C=C5)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.